Fmoc-D-Lys-Oall HCl
CAS No.: 1272754-92-3
Cat. No.: VC0557646
Molecular Formula: C24H28N2O4*HCl
Molecular Weight: 408,5*36,45 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1272754-92-3 |
---|---|
Molecular Formula | C24H28N2O4*HCl |
Molecular Weight | 408,5*36,45 g/mole |
IUPAC Name | prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Standard InChI | InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m1./s1 |
SMILES | C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Introduction
Chemical Identity and Structure
Chemical Name and Nomenclature
Fmoc-D-Lys-Oall HCl is the abbreviated name for (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid allyl ester hydrochloride. This compound represents the D-enantiomer of lysine with two key modifications: protection of the alpha-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and conversion of the carboxylic acid to an allyl ester, with the side chain amino group in the salt form with HCl . The systematic IUPAC name would follow the pattern seen in related compounds but with the allyl ester designation .
Structural Features
The structural backbone of Fmoc-D-Lys-Oall HCl consists of D-lysine, which differs from the natural L-lysine in its stereochemistry at the alpha carbon. Key structural elements include:
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A D-lysine core with (R) stereochemistry at the alpha carbon
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An Fmoc protecting group on the alpha-amino group
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An allyl ester (-OCH₂CH=CH₂) at the carboxyl terminus
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The epsilon-amino group in the protonated form as a hydrochloride salt
This structure differs from Fmoc-D-Lys-OH HCl, which instead has a free carboxylic acid group rather than an allyl ester .
Comparison with Related Compounds
Fmoc-D-Lys-Oall HCl is part of a family of protected amino acid derivatives used in peptide synthesis. Table 1 compares it with structurally related compounds:
Compound | Molecular Formula | Molecular Weight | Alpha-Amino Protection | Carboxyl Group | Side Chain Protection |
---|---|---|---|---|---|
Fmoc-D-Lys-Oall HCl | C₂₄H₂₈ClN₂O₄ | 444.95 (estimated) | Fmoc | Allyl ester | HCl salt |
Fmoc-D-Lys-OH HCl | C₂₁H₂₅ClN₂O₄ | 404.89 | Fmoc | Free acid | HCl salt |
Fmoc-D-Lys-OH | C₂₁H₂₄N₂O₄ | 368.43 (estimated) | Fmoc | Free acid | Free amine |
The allyl ester in Fmoc-D-Lys-Oall HCl provides orthogonal protection, allowing selective deprotection strategies in complex peptide synthesis .
Physical and Chemical Properties
Physical State and Appearance
Based on related compounds, Fmoc-D-Lys-Oall HCl likely appears as a white to off-white crystalline powder . The physical state is expected to be similar to Fmoc-D-Lys-OH HCl, which is described as a "white to off-white powder" or "powder to crystal" . The presence of the allyl ester group may slightly alter its crystallinity and appearance compared to the free acid form.
Solvent Type | Fmoc-D-Lys-Oall HCl | Fmoc-D-Lys-OH HCl |
---|---|---|
Water | Low | Low-moderate |
DMF | Good | Good |
Dichloromethane | Good | Moderate |
Acetonitrile | Moderate | Moderate |
DMSO | Good | Good |
Recommended storage conditions would likely mirror those of Fmoc-D-Lys-OH HCl, which requires an inert atmosphere at 2-8°C . The compound should be protected from moisture, light, and oxidizing agents to prevent degradation of both the Fmoc group and the allyl ester moiety.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Fmoc-D-Lys-Oall HCl serves as a building block in solid-phase peptide synthesis (SPPS), particularly in strategies requiring orthogonal protection schemes. The compound offers several advantages:
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The Fmoc group allows for mild deprotection conditions using bases such as piperidine
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The allyl ester provides orthogonal protection of the carboxyl group, removable using Pd(0) catalysts
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The D-configuration enables the synthesis of peptides with unnatural stereochemistry, which can enhance resistance to enzymatic degradation
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The hydrochloride salt form stabilizes the side chain amino group until its deliberate deprotection is required
These features make Fmoc-D-Lys-Oall HCl particularly valuable for synthesizing complex peptides with multiple functional groups requiring differential protection and deprotection .
Protecting Group Chemistry
The protecting group strategy employed in Fmoc-D-Lys-Oall HCl exemplifies the principles of orthogonal protection in peptide chemistry. Table 3 summarizes the protection strategy and deprotection conditions:
Functional Group | Protecting Group | Deprotection Conditions | Selectivity |
---|---|---|---|
α-Amino | Fmoc | 20-30% piperidine in DMF | Selective in presence of allyl ester and HCl salt |
Carboxyl | Allyl ester | Pd(PPh₃)₄, phenylsilane | Selective in presence of Fmoc and HCl salt |
ε-Amino | HCl salt | Base treatment (e.g., DIPEA) | Can be selectively neutralized |
This orthogonal protection scheme allows for selective manipulation of functional groups in a controlled sequence, essential for the synthesis of complex peptides with multiple reactive sites .
Advantages of Allyl Ester Protection
The allyl ester protection in Fmoc-D-Lys-Oall HCl provides several advantages over the free acid form (Fmoc-D-Lys-OH HCl):
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Orthogonality to both acid and base-labile protecting groups
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Compatibility with standard Fmoc-based SPPS protocols
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Mild, selective deprotection conditions that preserve other protecting groups
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Possibility for on-resin functionalization of the carboxyl group following selective deallylation
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Utility in the synthesis of cyclic peptides and branched peptide architectures
These properties make Fmoc-D-Lys-Oall HCl particularly valuable for the synthesis of structurally complex peptides that require sophisticated protection/deprotection strategies .
Research Applications and Studies
Recent Research Findings
While specific research on Fmoc-D-Lys-Oall HCl is limited in the available literature, the D-lysine derivatives have been investigated for various applications. D-lysine has been studied for its ability to reduce non-enzymatic glycation in vitro, suggesting potential applications in biochemical research focused on protein modifications . The unnatural D-configuration provides resistance to enzymatic degradation, making D-lysine-containing peptides potentially valuable for therapeutic applications requiring extended half-lives.
The Fmoc-protected D-lysine derivatives serve as building blocks for peptides with enhanced stability profiles. Research suggests these compounds can be incorporated into:
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Peptide-based enzyme inhibitors
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Antimicrobial peptides with improved resistance to proteolytic degradation
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Peptide scaffolds for drug delivery systems
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Peptide-based materials with novel structural properties
These applications leverage the unique stereochemical and chemical properties of Fmoc-protected D-lysine derivatives, including the allyl ester variant .
Comparative Studies with Other Lysine Derivatives
Comparative studies between different lysine derivatives reveal the advantages of various protection strategies. Table 4 presents a comparison of different lysine derivatives and their applications:
Lysine Derivative | Protection Strategy | Key Applications | Advantages |
---|---|---|---|
Fmoc-D-Lys-Oall HCl | Fmoc (α-NH₂), allyl ester (COOH), HCl salt (ε-NH₂) | Complex peptides requiring orthogonal protection | High selectivity, versatile deprotection options |
Fmoc-D-Lys-OH HCl | Fmoc (α-NH₂), free acid (COOH), HCl salt (ε-NH₂) | Standard SPPS applications | Simpler handling, direct coupling |
Fmoc-D-Lys(Boc)-OH | Fmoc (α-NH₂), free acid (COOH), Boc (ε-NH₂) | SPPS with selective side chain deprotection | Orthogonal protection of side chain |
Fmoc-D-Lys(Z)-OH | Fmoc (α-NH₂), free acid (COOH), Z (ε-NH₂) | SPPS requiring hydrogenolysis-labile protection | Selective deprotection via hydrogenation |
This comparative analysis highlights the specialized role of Fmoc-D-Lys-Oall HCl in synthetic strategies requiring multiple levels of orthogonal protection .
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